molecular formula C18H21N3O B2893863 (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1286744-28-2

(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2893863
CAS No.: 1286744-28-2
M. Wt: 295.386
InChI Key: QAXIMTBASUXFDG-BQYQJAHWSA-N
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Description

(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been involved in studies focusing on the synthesis and characterization of novel chemical structures. For instance, research on the synthesis of novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation highlights the creation of a combinatorial library of fused pyran derivatives. These derivatives, including structures similar to the mentioned compound, were characterized by elemental analysis and various spectroscopic methods, showcasing the diverse potential of such compounds in chemical synthesis and analysis (Kalaria, Satasia, & Raval, 2014).

Biological Screening

The synthesized compounds, related to "(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one," have been subjected to preliminary in vitro antibacterial activity against a panel of pathogenic strains of bacteria and fungi. They were also tested for their antituberculosis activity against Mycobacterium tuberculosis H37Rv and antimalarial activity against Plasmodium falciparum. This illustrates the potential pharmaceutical applications of such compounds in treating various diseases and infections (Kalaria et al., 2014).

Antimicrobial Activities

Another study focused on the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones through Knoevenagel condensation, involving structures related to the compound . These compounds were screened for their in vitro antibacterial activity against various bacterial strains and compared with commercially available antibiotics. The study highlights the antimicrobial potential of these compounds, offering insights into their use in developing new antimicrobial agents (Prakash et al., 2011).

Molecular Structure Investigations

Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, which are structurally related to the compound, includes molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations. This study provides a deeper understanding of the molecular interactions and properties of such compounds, which can be crucial for their application in various scientific fields (Shawish et al., 2021).

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(8-7-16-5-2-1-3-6-16)20-13-9-17(10-14-20)15-21-12-4-11-19-21/h1-8,11-12,17H,9-10,13-15H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXIMTBASUXFDG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.